Sabinene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

sabinene biosynthesis pathway in plants

Sabinene Biosynthesis Pathway

The following diagram illustrates the reconstructed biosynthetic pathway for this compound, primarily based on studies in engineered yeast and E. coli. In plants, the MEP pathway in plastids is typically the source of precursors for monoterpenes like this compound [1].

Simplified this compound biosynthesis pathway showing precursor supply and key enzymatic steps.

Key Experimental Data & Protocols

For researchers, the practical implementation and optimization of this pathway are critical. The following table summarizes key experimental data and strategies from recent studies.

| Aspect | Engineered Host | Key Strategy / Result | Reference / Yield |

|---|---|---|---|

| Pathway Assembly | E. coli [2] | Compared MEP vs. MVA pathway; MVA + GPPS from Abies grandis + SabS from Salvia pomifera showed 20x higher yield. | 44.74 mg/L (flask) |

| Strain Engineering | S. cerevisiae [3] | Used CRISPR-Cas9 to integrate SabS and GPPS genes; marker-free, food-grade strain. | ~23.6 mg/L (optimized flask) |

| Feedstock & Process | Ashbya gossypii [4] | Used xylose-rich corn cob hydrolysates + molasses; engineered NPP synthase pathway. | 684.5 mg/L (flask) |

| Fermentation Scale-Up | E. coli [2] | Fed-batch fermentation with optimized medium/glycerol feed. | 2.65 g/L (bioreactor) |

Detailed Methodology for Pathway Engineering in Yeast [3]:

- Gene Selection and Cloning: Select this compound synthase (SabS) and geranyl diphosphate synthase (GPPS) genes. These are typically codon-optimized for the host (S. cerevisiae) and cloned into an expression vector or a genomic integration cassette.

- Host Strain Transformation: Use a genetic engineering tool like CRISPR-Cas9 for targeted, marker-free integration of the expression cassettes into the yeast genome. This is preferred for generating food-grade strains.

- Culture and Production:

- Inoculate the engineered yeast in a suitable medium (e.g., YPD).

- For production, transfer cells to a defined fermentation medium. Corn hydrolysates, containing a mix of sugars, can be used as a low-cost carbon source.

- Induce gene expression as needed (if using inducible promoters).

- Incubate with shaking at 30°C for several days. This compound, being volatile, can be collected from the headspace of the culture flask.

- Analytical Quantification - GC-MS:

- Sample Preparation: Extract this compound from the culture broth using a suitable organic solvent (e.g., ethyl acetate) or via solid-phase microextraction (SPME) from the headspace.

- Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS). Separate compounds on a non-polar or mid-polar GC column.

- Identification and Quantification: Identify this compound by comparing its retention time and mass spectrum to an authentic commercial standard. Quantify the concentration by integrating the peak area and comparing it to a calibration curve.

Research Gaps and Future Directions

While the basic pathway to this compound is established, several areas require further investigation, particularly in plants:

- Plant-Specific Enzymes: The specific isoforms of GPPS that supply GPP for this compound synthesis in different plant species are not fully characterized. In plants, GPPS often exists as heterotetrameric complexes, and its interaction with this compound synthase is a key regulatory point.

- Compartmentalization and Transport: In plants, the MEP pathway (plastidial) provides precursors for monoterpenes. Understanding how the intermediate GPP is channeled to this compound synthase and how the final product is stored or secreted is an active area of research.

- Regulation of the Pathway: The transcriptional and post-translational regulation of the genes encoding this compound synthase in plants is not well understood. Identifying the transcription factors and signaling molecules that control this compound production is crucial.

References

- 1. In Situ Antimicrobial Properties of this compound Hydrate, a ... [mdpi.com]

- 2. Microbial production of this compound—a new terpene-based ... [pmc.ncbi.nlm.nih.gov]

- 3. Enhanced production of this compound by engineered ... [pubmed.ncbi.nlm.nih.gov]

- 4. Ashbya gossypii as a versatile platform to produce this compound ... [fungalbiolbiotech.biomedcentral.com]

Chemical and Physical Profile of Sabinene

The table below summarizes the core chemical and physical properties of sabinene.

| Property | Description |

|---|---|

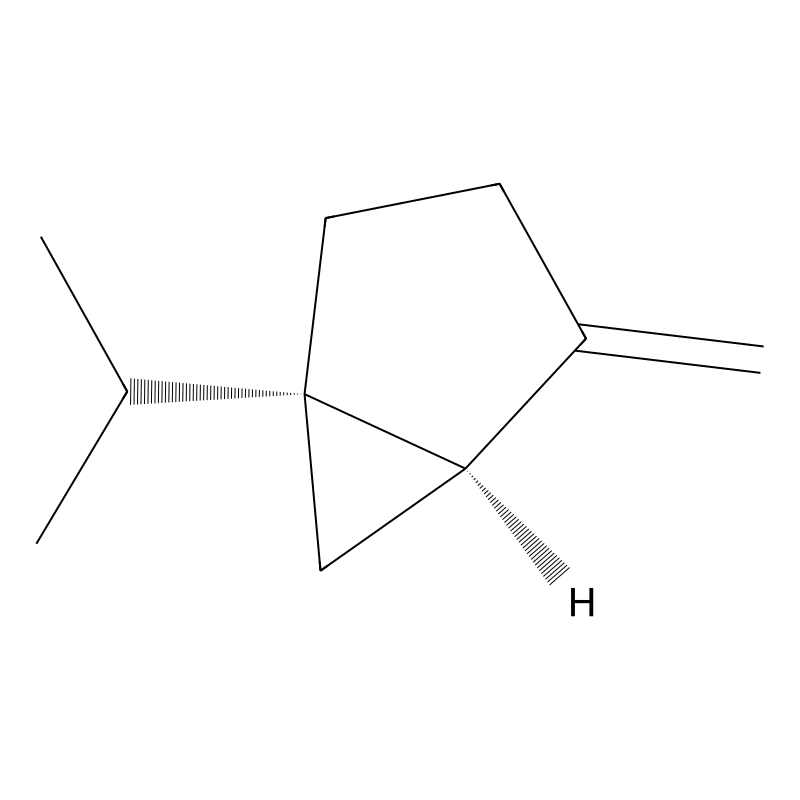

| IUPAC Name | 4-methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexane [1] [2] |

| Common Name | This compound [1] [2] |

| Chemical Formula | C₁₀H₁₆ [1] [2] |

| Average Molecular Weight | 136.24 g/mol [2] [3] |

| Classification | Bicyclic monoterpenoid [1] [4] |

| Solubility | Very hydrophobic, practically insoluble in water [1]. Predicted water solubility: 0.064 g/L [5]. |

| Density | 0.844 g/mL at 20 °C [2] |

| Boiling Point | 163 to 164 °C [2] |

| CAS Registry Number | 2009-00-9 [1] / 3387-41-5 [6] [3] |

| Stereochemistry | Exists as (+) and (-) enantiomers [2]. Common representation: (1R,5R)-4-methylene-1-(propan-2-yl)bicyclo[3.1.0]hexane [1]. |

Spectroscopic Data Availability

A search of the listed databases reveals that experimental spectra for this compound are not directly available in the current results. However, predicted spectral data can be found.

- NP-MRD Database: The record for this compound (NP0044875) states that experimental spectra are "Not Available" but provides a library of Predicted Spectra, including ¹H and ¹³C NMR spectra at various frequencies (e.g., 100 MHz, 252 MHz) [1].

- FoodB Database: Similarly, this database lists Predicted GC-MS and LC-MS/MS Spectra for this compound (FDB097355) but does not provide experimental data [5].

For experimental spectra, you may need to consult specialized analytical data repositories or primary literature on essential oil analysis.

Biological Activities and Mechanistic Insights

This compound exhibits a range of bioactivities with potential therapeutic relevance. Key findings from recent studies are summarized below.

| Bioactivity | Experimental Model | Key Findings / Mechanism | Reference |

|---|---|---|---|

| Neuroprotection | LPS-induced mice model | Attenuated memory decline; ↓ AChE activity & oxidative stress (↓ MDA); ↓ neuroinflammation (↓ TNF-α, IL-6) [7]. | |

| Anti-Muscle Atrophy | Starved rat myotubes; Fasted rat model | Recovered myotube diameter; ↓ ROS-mediated p38 MAPK & ERK1/2 phosphorylation; ↓ MuRF-1 expression [1] [3]. | |

| Antimicrobial | In vitro disc diffusion & broth dilution | Active against Gram-positive bacteria (e.g., B. subtilis, S. aureus), Gram-negative bacteria, yeasts, and fungi [8]. | |

| Green Solvent | Organic synthesis (thiazolo[5,4-b]pyridines) | Effective as a biomass-derived solvent for heterocycle synthesis, comparable to other green solvents [9]. |

The mechanisms of action for these activities, particularly for neuroprotection and anti-atrophy, involve complex signaling pathways. The following diagrams map these interactions based on the reported studies.

Mechanism of Neuroprotective Action This diagram illustrates the pathway by which this compound counteracts LPS-induced memory decline, based on findings from a mouse model study [7].

This compound's neuroprotective pathway involves multiple biological processes.

Mechanism Against Skeletal Muscle Atrophy This diagram outlines the cellular pathway through which this compound attenuates skeletal muscle atrophy under catabolic conditions like starvation [1] [3].

This compound counteracts muscle atrophy by regulating key signaling proteins.

Experimental Protocols for Key Activities

For researchers aiming to replicate or build upon these findings, here are summaries of the key experimental methodologies.

In Vivo Neuroprotection Study [7]

- Model: LPS-induced (0.5 mg/kg, i.p.) neuroinflammation and memory decline in mice.

- Intervention: this compound pretreatment (5, 10, and 20 mg/kg, orally) for 7 days.

- Behavioral Assessment: Y-maze and novel-object recognition tests for spatial and non-spatial memory.

- Tissue Analysis: Post-mortem analysis of prefrontal cortex and hippocampus for biomarkers of oxidative stress (MDA, GSH), neuroinflammation (TNF-α, IL-6), and cholinergic function (AChE activity).

In Vitro Anti-Atrophy Study [3]

- Cell Model: IL-6 myotubes subjected to starvation.

- Intervention: this compound (10-300 μM) for 18 hours.

- Cytotoxicity: Cell viability assay (e.g., MTT) after 48 h incubation.

- Morphometric Analysis: Measurement of myotube diameters.

- Molecular Analysis: Western blot analysis to quantify MuRF-1 protein expression and phosphorylation levels of p38 MAPK and ERK1/2.

In Vitro Antimicrobial Activity [8]

- Test Methods: Agar disc diffusion and macro-broth dilution methods.

- Microbial Strains: Various Gram-positive/-negative bacteria, yeasts, and fungi.

- Key Metrics: Determination of Minimum Inhibitory Concentration (MIC). For example, MIC for B. subtilis was 0.0312 mg/mL, and for E. coli was 0.125 mg/mL [8].

Conclusion and Research Implications

This compound is a versatile natural monoterpene with documented bioactivities. Its defined chemical properties and predicted spectra provide a foundation for compound identification. Most notably, recent studies elucidate its potential mechanisms of action in neuroprotection and muscle atrophy, involving the modulation of oxidative stress, inflammation, and specific signaling pathways.

For practical laboratory work, obtaining experimental NMR or MS spectra from commercial standards or specialized databases will be a necessary next step. The experimental protocols outlined can serve as a robust starting point for further pharmacological investigation.

References

- 1. Showing NP-Card for this compound (NP0044875) [np-mrd.org]

- 2. This compound [en.wikipedia.org]

- 3. This compound | MAPK/MuRF-1 Regulator [medchemexpress.com]

- 4. This compound - an overview [sciencedirect.com]

- 5. Showing Compound this compound (FDB097355) [foodb.ca]

- 6. This compound | Mechanism | Concentration [selleckchem.com]

- 7. This compound Inhibits Lipopolysaccharide-Induced Memory ... [pubmed.ncbi.nlm.nih.gov]

- 8. In Situ Antimicrobial Properties of this compound Hydrate, a ... [mdpi.com]

- 9. A New Green Solvent Used in the Synthesis of Thiazolo[5,4 ... [pmc.ncbi.nlm.nih.gov]

sabinene physical and chemical characteristics

Core Physical & Chemical Properties

The table below summarizes the fundamental physicochemical properties of sabinene.

| Property | Specification |

|---|---|

| IUPAC Name | 4-methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane [1] [2] |

| Chemical Formula | C₁₀H₁₆ [1] [2] |

| Molecular Weight | 136.23 g/mol [2] |

| CAS Registry Number | 3387-41-5 [1] [3] |

| Structure | Bicyclic monoterpene containing a cyclopentane ring fused to a cyclopropane ring [1] [2] |

| Boiling Point | 163 - 164 °C (at 1013 hPa) [2] |

| Density | 0.844 g/cm³ at 20°C [2] |

| Flash Point | 98.6°F / 37°C [3] |

| Odor Profile | Woody, spicy, peppery, citrusy, piney [2] [3] [4] |

| Appearance | Colorless liquid [3] |

Biosynthesis and Microbial Production

This compound is a bicyclic monoterpene biosynthesized from the universal terpenoid precursor, geranyl pyrophosphate (GPP) [5] [2]. The key enzyme catalyzing the formation of the this compound carbon skeleton is This compound synthase (SabS) [5] [2].

For sustainable and scalable production, microbial synthesis in engineered Escherichia coli has been established as a viable alternative to plant extraction [5] [6]. The biosynthetic pathway can be assembled using either the native methylerythritol 4-phosphate (MEP) pathway or a heterologous mevalonate (MVA) pathway to produce the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) [2] [6]. The following diagram illustrates the complete biosynthetic pathway in a recombinant E. coli host.

Visual summary of this compound biosynthesis pathway in engineered E. coli [2] [6]

Key strategies for optimizing microbial production include:

- Enhancing GPP Supply: The native E. coli enzyme IspA produces a mixture of prenyl diphosphates. Expressing a heterologous GPPS2 gene from Abies grandis (Grand fir), a dedicated geranyl diphosphate synthase, significantly improves GPP flux toward this compound production [6].

- Pathway Selection: Employing a heterologous MVA pathway in E. coli can bypass regulatory limitations of the native MEP pathway, leading to a substantial (approximately 20-fold) increase in this compound titer compared to strains using only the MEP pathway [6].

- Fermentation Optimization: Fed-batch fermentation with optimized media (e.g., using glycerol as a carbon source) has achieved high-density cultivation, reaching this compound concentrations of 2.65 g/L with a conversion efficiency of 3.49% (g/g) from glycerol [6].

Experimental Protocols for Bioactivity Assessment

Here are detailed methodologies from key studies investigating this compound's bioactivity.

Protocol 1: Assessing Neuroprotective Effects in a Mouse Model

This protocol evaluates this compound's effects on memory and neuroinflammation [7].

- 1. Animal Model & Groups: Use adult mice (e.g., 6-8 weeks old). Divide into groups (n=6-10): Vehicle control (saline), LPS-only group, this compound pretreatment groups (e.g., 5, 10, 20 mg/kg, p.o.), and a positive control group (e.g., donepezil 1 mg/kg, p.o.).

- 2. Induction & Dosing: Administer this compound or vehicle orally. After 30 minutes, inject LPS (0.5 mg/kg, i.p.) to all groups except the vehicle control. Repeat this regimen daily for 7 days.

- 3. Behavioral Testing: On day 7, conduct behavioral assays:

- Y-Maze Test: Assess spatial working memory by allowing free exploration of a Y-shaped maze for 8 minutes. Record arm entries and calculate spontaneous alternation behavior (%).

- Novel Object Recognition Test: Evaluate non-spatial memory in an open field. After a training session with two identical objects, one object is replaced with a novel one. The time spent exploring each object is recorded, and a discrimination index is calculated.

- 4. Tissue Collection & Biochemical Analysis: Euthanize animals and dissect the prefrontal cortex and hippocampus.

- Neuroinflammation: Quantify TNF-α and IL-6 levels using ELISA.

- Oxidative Stress: Measure malondialdehyde (MDA), glutathione (GSH), glutathione peroxidase (GPx), and nitrite levels via colorimetric/fluorometric assays.

- Cholinergic Function: Analyze acetylcholinesterase (AChE) activity using Ellman's method.

- Histopathology: Examine neuronal damage in brain sections using Nissl staining or H&E.

Protocol 2: Investigating Anti-Atrophy Effects in Skeletal Muscle

This protocol examines this compound's role in inhibiting starvation-induced muscle atrophy in vitro and in vivo [8].

In Vitro Model (L6 Myotubes):

- 1. Cell Culture & Differentiation: Culture rat L6 myoblasts in high-glucose Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS). Differentiate myoblasts into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

- 2. Atrophy Induction & Treatment: Induce atrophy by incubating myotubes in low-glucose, serum-free DMEM (starvation) for 18 hours. Co-treat with this compound (10-300 µM) or an ROS inhibitor (NAC, 1 mM) as a control.

- 3. Outcome Measurements:

- Myotube Diameter: Capture images under a microscope. Measure the diameter at multiple random points per myotube.

- Protein Analysis: Perform Western blotting to analyze MuRF-1 protein expression and phosphorylation of p38 MAPK and ERK1/2.

- Reactive Oxygen Species (ROS): Measure intracellular ROS levels using a fluorescent probe (e.g., DCFH-DA) via fluorometry or fluorescence microscopy.

In Vivo Model (Fasted Rats):

- 1. Model & Dosing: Use rats fasted for 2 days to induce muscle atrophy. Administer this compound (e.g., 6.4 mg/kg body weight) orally once daily during the fasting period.

- 2. Tissue Analysis: After sacrifice, isolate the gastrocnemius muscle.

- Muscle Fiber Size: Measure cross-sectional area from histopathological sections.

- Molecular Marker: Analyze MuRF-1 expression via Western blot or immunohistochemistry.

Molecular Mechanisms of Action

The proposed mechanisms of action for this compound, based on recent studies, are summarized in the diagram below.

Proposed molecular mechanisms underlying this compound's neuroprotective and anti-atrophy effects [7] [8]

Toxicological and Safety Data

Current toxicological assessments indicate a favorable safety profile for this compound:

- Genotoxicity: this compound was found to be non-mutagenic in a bacterial reverse mutation assay (Ames test) and non-clastogenic in an in vitro micronucleus test using human peripheral blood lymphocytes [1].

- Repeated Dose Toxicity: While specific data for this compound is limited, a read-across risk assessment using the structurally related compound camphene (CAS # 79-92-5) determined a Margin of Exposure (MOE) of 166,660 for this compound at current use levels, which is considered sufficient. The systemic exposure to this compound (0.5 μg/kg/day) is also below the Threshold of Toxicological Concern (TTC) for Cramer Class I compounds (30 μg/kg/day) [1].

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. This compound [en.wikipedia.org]

- 3. This compound - Terpene GLossary [labeffects.com]

- 4. What Is this compound? Benefits, Uses, and Risks [leafwell.com]

- 5. Biosynthesis and production of this compound: current state and ... [pubmed.ncbi.nlm.nih.gov]

- 6. Microbial production of this compound—a new terpene-based ... [microbialcellfactories.biomedcentral.com]

- 7. This compound Inhibits Lipopolysaccharide-Induced Memory ... [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Prevents Skeletal Muscle Atrophy by Inhibiting ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: Solubility and Stability Properties of Sabinene for Pharmaceutical Development

Introduction to Sabinene and Its Pharmaceutical Relevance

This compound is a bicyclic monoterpene with the chemical formula C₁₀H₁₆ and the IUPAC name 4-methylene-1-(1-methylethyl)bicyclehexane. As a naturally occurring compound found in various plant essential oils, it possesses significant pharmaceutical potential due to its documented anti-fungal and anti-inflammatory activities. This compound represents an important member of the terpene family that has gained increasing attention for applications in drug development, perfumery, and flavor industries. Despite its promising biological activities, the physicochemical limitations of this compound, particularly its poor solubility and stability, present substantial challenges for pharmaceutical formulation and clinical translation. This technical guide provides a comprehensive analysis of these properties alongside experimental approaches for characterization and strategies to overcome these limitations through advanced formulation technologies. [1] [2]

The structural characteristics of this compound as a bicyclic monoterpene contribute to its hydrophobic nature and susceptibility to environmental degradation factors. As with most terpenes, this compound is susceptible to oxidation, isomerization, and cyclization reactions when exposed to environmental stressors. Understanding these properties is fundamental to developing effective this compound-containing pharmaceuticals. This guide examines the current state of knowledge regarding this compound's solubility and stability profiles, provides detailed experimental methodologies for their characterization, and discusses advanced formulation strategies to enhance its pharmaceutical potential. [1] [3]

Chemical Properties and Solubility Profile

Fundamental Chemical Characteristics

This compound possesses distinct physicochemical properties that directly influence its behavior in pharmaceutical systems. As a bicyclic monoterpene, its structure features a double bond that contributes to its reactivity and serves as a potential site for oxidation reactions. The compound is characterized by a pleasant odor, which has made it valuable for fragrance applications, but this same property also indicates significant volatility that can lead to evaporation losses during processing and storage. The molecular architecture of this compound results in high lipophilicity, which presents both opportunities and challenges for drug delivery, particularly in crossing biological membranes while resisting aqueous dissolution. [1]

The hydrophobic nature of this compound is consistent with general terpene behavior, as these compounds typically exhibit limited compatibility with aqueous systems. This characteristic stems from their hydrocarbon-dominated structures that lack significant polar functional groups capable of forming strong hydrogen bonds with water molecules. While this lipophilicity can facilitate penetration across biological barriers like the skin and gastrointestinal tract, it severely limits distribution in systemic circulation where aqueous environments predominate. This dichotomy represents a fundamental challenge in this compound formulation that requires careful consideration in pharmaceutical development. [4]

Solubility Parameters and Partitioning Behavior

Table 1: Solubility Characteristics of this compound and Comparison with Common Terpenes

| Property | This compound | α-Pinene | Limonene | Linalool |

|---|---|---|---|---|

| Water Solubility | Very low (typical of monoterpenes) | 2.49 mg/L at 25°C | No data | 100 mg/L at 25°C |

| Lipophilicity | High (log P ~4) | High | High | Moderate |

| Vapor Pressure | High (typical of monoterpenes) | 4.75 mm Hg at 25°C | No data | 0.03 mm Hg at 25°C |

| Organic Solvent Solubility | Miscible with alcohol, chloroform, ether | Miscible with organic solvents | Miscible with organic solvents | Soluble in alcohol, propylene glycol |

While specific quantitative solubility data for this compound is limited in the available literature, its behavior can be extrapolated from well-characterized terpenes with similar structural features. Like most monoterpenes, this compound exhibits very low aqueous solubility, a characteristic that severely limits its incorporation into hydrophilic pharmaceutical formulations without appropriate solubilization strategies. This property is consistent with the behavior of analogous compounds like α-pinene, which demonstrates water solubility of only 2.49 mg/L at 25°C. This compound's high vapor pressure aligns with other volatile monoterpenes, contributing to both its aromatic qualities and its tendency to evaporate from formulations without appropriate containment. [4] [5]

This compound demonstrates favorable solubility in various organic solvents including alcohols, chloroform, and ether, providing formulation opportunities in non-aqueous systems. This solubility profile enables the use of this compound in specific delivery systems where organic solvents are pharmaceutically acceptable. Additionally, this compound's high lipophilicity, as indicated by its expected high octanol-water partition coefficient (log P), suggests potential for accumulation in fatty tissues and penetration through lipid-rich biological membranes, which could be advantageous for targeting specific tissue types or enhancing transdermal delivery. [1]

Stability Profile and Degradation Pathways

Primary Degradation Factors and Mechanisms

Environmental factors play a significant role in this compound stability, with oxygen, light, and temperature identified as the primary contributors to its degradation. Like most terpenes, this compound is highly susceptible to oxidation when exposed to atmospheric oxygen, leading to the formation of various oxygenated compounds that may alter its biological activity and pharmaceutical properties. This oxidation process can occur through both photo-oxidation (light-mediated) and thermal oxidation pathways, resulting in a complex mixture of degradation products that complicate quality control and standardization of this compound-containing formulations. The structural vulnerability of this compound, particularly its double bond and the strained bicyclic structure, makes it prone to rearrangement reactions under acidic conditions or when exposed to elevated temperatures. [3] [6]

The degradation mechanisms for this compound follow patterns observed in other monoterpenes, including isomerization, cyclization, and polymerization reactions. These processes are accelerated by factors such as increased temperature, prolonged storage, and exposure to UV light. Studies on essential oil stability have demonstrated that monoterpene hydrocarbons like this compound are among the most vulnerable constituents to degradation, with their integrity serving as a sensitive marker for overall formulation stability. The degradation not only reduces the concentration of active this compound but may also generate compounds with different pharmacological or toxicological profiles, potentially altering the safety and efficacy of the final product. [3] [6]

Degradation Products and Kinetics

Table 2: Stability Profile of this compound Under Various Environmental Conditions

| Stress Factor | Impact on this compound | Major Degradation Products | Recommended Protection |

|---|---|---|---|

| Oxygen | Oxidation leading to epoxy compounds and peroxides | p-Cymene, this compound epoxides | Oxygen-free environment, nitrogen flushing |

| UV Light | Photo-oxidation and radical formation | p-Cymene, carved, terpinene-4-ol | Amber glass, light-protective packaging |

| Heat | Accelerated degradation and rearrangement | p-Cymene, γ-terpinene, α-terpinene | Storage at 4°C or below |

| Acidic pH | Acid-catalyzed rearrangement and cyclization | Various bicyclic and tricyclic monoterpenes | pH buffering in formulations |

Research has identified p-cymene as a major degradation product of terpene aging, formed through oxidation and dehydrogenation processes. This compound has been consistently observed as a marker of monoterpene degradation across multiple studies, including investigations into cannabis-derived terpenes and essential oil stability. The kinetics of this compound degradation follow patterns observed with other monoterpenes, where degradation rates increase exponentially with temperature, following the Arrhenius equation. This relationship allows for accelerated stability testing at elevated temperatures to predict shelf-life under normal storage conditions. Interestingly, studies have shown that degradation rates can vary significantly even among structurally similar terpenes, highlighting the importance of this compound-specific stability studies. [3] [6]

The enantiomeric stability of this compound represents another important consideration, particularly given the potential for different pharmacological activities of enantiomers. Current evidence suggests that no enantiomeric conversion occurs during degradation, meaning that the stereochemical integrity of this compound is maintained even as the compound undergoes other chemical changes. This finding indicates that the enantiomeric ratio observed in natural sources or specific formulations remains constant over time, which is crucial for quality control and standardization of enantiomerically defined products. However, it's important to note that degradation of other terpenes in mixtures can produce this compound as a degradation product, potentially altering perceived this compound levels during stability studies. [3]

Experimental Protocols for Stability and Solubility Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS methodology represents the gold standard for analyzing this compound stability and quantifying degradation products. The following protocol provides a validated approach for this compound characterization:

Instrument Configuration: Utilize a GC-MS system equipped with an HP-5MS fused silica capillary column (30 m × 0.25 mm; film thickness 0.25 μm) and a split-splitless injector. Helium should be employed as the carrier gas at a flow rate of 2.0 mL/min. Mass detection should operate in electron ionization (EI) mode at 70 eV. [6]

Temperature Program: Implement a gradient temperature program starting at 60°C upon injection, increasing to 300°C at a rate of 3°C/min, followed by a 10-minute hold at 300°C. This gradual ramp allows optimal separation of this compound from its degradation products and other terpene components. [6]

Sample Preparation: Prepare samples at a concentration of 1% (w/v) in n-pentane. For samples with high terpene content, adjust concentration to 0.5% to avoid column overloading and ensure accurate quantification. Injection volume should be standardized at 2 μL for consistent results. [6]

Compound Identification: Calculate retention indices using the van den Dool method, referencing n-alkane series (C9-C25) as standards. Identify this compound and its degradation products by comparing both retention times and mass spectra with data from NIST/NBS and Wiley libraries, alongside authenticated standards when available. [6]

This GC-MS protocol enables precise quantification of this compound content and comprehensive profiling of degradation products in stability samples. The method provides sufficient sensitivity to detect even minor degradation products that may form during storage, allowing for early identification of stability issues. Regular calibration with authentic standards ensures quantitative accuracy throughout extended stability studies. [3] [6]

Design of Stability Studies

Systematic stability testing is essential for understanding this compound's behavior under various storage conditions. The following experimental design provides a comprehensive approach:

Storage Conditions: Expose this compound samples to a range of temperatures including -20°C, 4°C, 23°C (room temperature), 35°C, and 45°C. Include both light-protected and light-exposed conditions at room temperature to evaluate photostability. These conditions should be maintained for up to six months to assess both short-term and medium-term stability. [6]

Container Selection: Utilize multiple container types to evaluate packaging effects, including clear glass tubes with caps, sealed glass ampoules (providing oxygen exclusion), and metallic containers with plastic caps. This approach allows assessment of oxygen permeability and light protection impacts on stability. [6]

Sampling Schedule: Collect data at regular intervals: every 10 days for samples at elevated temperatures (35°C and 45°C), every 30 days for refrigerated samples, and at day 180 for frozen samples. This staggered approach provides comprehensive kinetic data across different stress conditions. [6]

Data Analysis: Employ principal component analysis (PCA) to identify correlations between storage conditions and degradation patterns. This multivariate statistical approach helps identify which environmental factors most significantly impact this compound stability and can reveal relationships between degradation products. [6]

The following diagram illustrates the experimental workflow for comprehensive stability testing:

Figure 1: Experimental workflow for comprehensive this compound stability testing

Formulation Strategies to Enhance Solubility and Stability

Advanced Delivery Systems

Encapsulation approaches represent the most promising strategy for overcoming this compound's physicochemical limitations. These systems function by entrapping this compound within protective matrices that shield it from environmental stressors while enhancing its aqueous dispersibility:

Cyclodextrin Complexation: Form inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD) to significantly enhance this compound's apparent water solubility and stability. The hydrophobic interior cavity of cyclodextrins encapsulates this compound molecules, while the hydrophilic exterior improves compatibility with aqueous systems. This approach has demonstrated success with similar terpenes, improving both solubility and stability for compounds like α-pinene and linalool. [4]

Nanoemulsion Systems: Develop oil-in-water nanoemulsions using food-grade surfactants (Tween series) and cosurfactants (Transcutol-HP) to create nanoscale droplets (20-200 nm) containing this compound. The submicron droplet size provides large surface area for improved absorption while the interfacial surfactant layer acts as a barrier against degradation. These systems can be optimized for various administration routes including oral, topical, and nasal delivery. [4] [7]

Liposomal Encapsulation: Incorporate this compound into phospholipid-based vesicles, either as conventional liposomes or as "drug-in-cyclodextrin-in-liposome" systems for enhanced loading capacity. The lipid bilayer structure of liposomes provides a compatible environment for hydrophobic this compound while protecting it from aqueous degradation processes. This approach also enables targeted delivery to specific tissues. [4]

Polymeric Nanoparticles: Utilize biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA) to create nanoparticle systems that provide controlled release of this compound. These systems can be engineered for specific release profiles through manipulation of polymer composition, molecular weight, and particle size, thereby maintaining therapeutic concentrations over extended periods. [5]

Stabilization in Final Formulations

Stabilization strategies in final formulations focus on preventing or delaying the degradation processes through careful excipient selection and environmental control:

Antioxidant Incorporation: Add natural (tocopherols, ascorbic acid derivatives) or synthetic (BHT, BHA) antioxidants to compete with this compound for oxidative species, thereby preserving the active compound. The selection of appropriate antioxidants should consider regulatory acceptance, compatibility with other formulation components, and intended route of administration. [6]

Oxygen Exclusion: Implement nitrogen flushing during manufacturing and filling processes to eliminate oxygen from headspace. Use oxygen-scavenging materials in packaging systems to continuously remove oxygen that may permeate through container walls during storage. This approach addresses the primary degradation pathway for this compound. [6]

Light Protection: Formulate in amber glass or opaque plastic containers to prevent photo-degradation. For transparent packaging required for certain applications, incorporate UV-blocking agents that filter out wavelengths known to catalyze this compound degradation while maintaining product visibility. [6]

pH Optimization: Buffer formulations to neutral or slightly alkaline pH ranges to minimize acid-catalyzed degradation, particularly for aqueous-based systems where this compound stability is most challenged. Conduct preliminary stability studies across pH ranges to identify the optimal formulation window. [3]

Conclusion and Future Perspectives

References

- 1. This compound - an overview [sciencedirect.com]

- 2. Biosynthesis and production of this compound: current state and ... [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive analysis of chemical and enantiomeric ... [pmc.ncbi.nlm.nih.gov]

- 4. Terpenes and Essential Oils in Pharmaceutics - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Drug Delivery Systems Utilizing Essential Oils and Their ... [mdpi.com]

- 6. An In-Depth Stability Study of the Essential Oils from ... [mdpi.com]

- 7. Preparation, stability and biological activity of essential oil ... [sciencedirect.com]

Comprehensive Application Notes and Protocols for Sabinene Extraction, Characterization, and Bioactivity Assessment

Introduction to Sabinene

This compound (CAS 3387-41-5) is a natural bicyclic monoterpene with the molecular formula C₁₀H₁₆ that possesses a characteristic aromatic property and multiple bioactivities. This oxygenated monoterpene features a strained ring system with a cyclopentane ring fused to a cyclopropane ring, contributing to its chemical reactivity and biological functions. This compound exists in nature as both (+) and (-) enantiomers, with the specific isomeric composition influencing its biological activity and aromatic qualities [1] [2].

Natural sources of this compound are diverse within the plant kingdom, with notable concentrations found in: Juniperus species (J. sabina, J. przewalskii, J. convallium, J. tibetica, and J. komarovii), where it comprises 4.91–19.83% of essential oil content; black pepper (Piper nigrum), contributing to its spiciness; carrot seed oil, as a major constituent; nutmeg (Myristica fragrans); tea tree oil (Melaleuca alternifolia) at lower concentrations; marjoram (Origanum majorana); and various other aromatic plants including oregano, thyme, and citrus species [1] [3] [2]. The variable content of this compound in these plants depends on factors such as plant part utilized, developmental stage, geographical origin, and environmental conditions, necessitating careful selection of plant material for extraction purposes.

Extraction Methods

Fundamental Extraction Principles

The extraction efficiency of this compound from plant material is influenced by numerous factors that must be optimized for maximum yield and purity. These critical parameters include: plant material characteristics (species, chemotype, plant part, developmental stage), pre-treatment methods (drying technique, particle size reduction), extraction conditions (temperature, time, pressure), and solvent selection (polarity, chemical affinity). Proper drying of plant material is essential, with freeze-drying generally preferred over air-drying to preserve heat-labile terpenes. Particle size reduction through milling or grinding increases surface area for improved mass transfer, while careful solvent selection ensures optimal solubility of target compounds [4] [5].

The chemical instability of monoterpenes like this compound presents particular challenges during extraction, including thermal degradation at elevated temperatures, oxidation upon exposure to oxygen, isomerization under specific conditions, and volatility losses during concentration steps. These factors necessitate the implementation of controlled extraction environments and the consideration of protective measures such as nitrogen atmospheres and antioxidant additives [6] [4].

Conventional Extraction Methods

Table 1: Conventional Extraction Methods for this compound

| Method | Principles | Conditions | Yield Efficiency | Advantages | Limitations |

|---|---|---|---|---|---|

| Hydrodistillation | Water-mediated distillation and separation | 2-8 hours, 100°C, atmospheric pressure | 0.09-4.13% (plant dependent) | Simple apparatus, no organic solvents | Thermal degradation, long extraction time, hydrolysis risk |

| Steam Distillation | Steam volatilization followed by condensation | 1-4 hours, 100°C, atmospheric pressure | Moderate to high | Faster than hydrodistillation, lower energy | Loss of polar compounds, thermal degradation |

| Solvent Extraction | Solid-liquid partitioning using organic solvents | 1-24 hours, 25-60°C, solvent-dependent | Variable based on solvent selection | High selectivity possible, room temperature feasible | Solvent residues, requires purification steps, environmental concerns |

| Solid-Liquid Extraction | Maceration or percolation in solvents | Hours to days, room temperature or heated | Low to moderate | Simple, minimal equipment | Long extraction time, large solvent volumes |

2.2.1 Detailed Protocol: Hydrodistillation of this compound from Juniperus Species

Principle: This method utilizes water vapor to volatilize and transport this compound from plant material, followed by co-distillation and separation based on immiscibility and density differences [3] [7].

Materials and Equipment:

- Plant material: 100 g dried, ground aerial parts of Juniperus sabina (1-2 mm particle size)

- Apparatus: Clevenger-type hydrodistillation apparatus

- Solvents: n-Pentane or diethyl ether for sample collection

- Drying agent: Anhydrous sodium sulfate

- Storage: Amber vials with PTFE-lined caps

Procedure:

- Plant Preparation: Commence with freshly harvested Juniperus sabina aerial parts. Dry at 35°C in a forced-air dryer for 48 hours until moisture content <10%. Mechanically grind using a knife mill to achieve 1-2 mm particle size, ensuring uniform distribution.

- Apparatus Setup: Charge a 2L round-bottom flask with 100 g prepared plant material and 1.5L deionized water. Assemble Clevenger apparatus ensuring all joints are properly sealed.

- Distillation: Apply heating using isomantle, gradually increasing to maintain steady boiling. Continue distillation for 3 hours from first drop of condensate, maintaining consistent vapor flow.

- Collection: Separate essential oil from hydrosol in the collection arm. Extract residual oil from hydrosol with 3 × 50 mL n-pentane. Combine organic layers.

- Drying: Pass combined extract through a bed of anhydrous sodium sulfate (approximately 5 g) in a glass column.

- Solvent Removal: Employ rotary evaporation at 30°C under reduced pressure (300 mbar) to carefully remove solvent.

- Storage: Transfer to amber glass vials, flush with nitrogen, and store at 4°C until analysis.

- Yield Calculation: Determine percentage yield (w/w) based on initial dry plant mass: (essential oil mass / dry plant mass) × 100

Technical Notes: Optimal yields for Juniperus species typically range from 1.30% to 4.13% [3]. For species identification, compare against known chemotypes: J. sabina (this compound chemotype, 19.83%), J. formosana (α-pinene chemotype, 17.31%), and J. przewalskii, J. convallium, J. tibetica, J. komarovii (hedycaryol chemotype) [3].

Advanced Green Extraction Technologies

Table 2: Advanced Extraction Methods for this compound

| Method | Principles | Optimal Conditions | Yield Efficiency | Advantages | Limitations |

|---|---|---|---|---|---|

| Supercritical Fluid Extraction (SFE) | CO₂ as non-polar solvent at supercritical conditions | 40-60°C, 100-350 bar, CO₂ with/without modifiers | Higher than conventional methods | Tunable selectivity, low thermal degradation, solvent-free | High capital cost, technical complexity |

| Microwave-Assisted Hydrodistillation (MAH) | Microwave-induced cell rupture and vaporization | 30-120 minutes, 100-150°C, controlled power | Higher yields in shorter time | Rapid heating, energy efficient, reduced time | Potential hot spots, optimization complexity |

| Molecular Distillation | Short-path distillation under high vacuum | <80°C, high vacuum (<0.001 mbar) | High purity achievable | Minimal thermal stress, high purity | Specialized equipment, scaling challenges |

| Enzyme-Assisted Extraction | Cell wall degradation by enzymes | 30-50°C, pH enzyme-specific, 1-6 hours | Improved release from matrix | Mild conditions, selective, eco-friendly | Cost of enzymes, reaction time optimization |

2.3.1 Detailed Protocol: Supercritical CO₂ Extraction of this compound from Oregano

Principle: This method employs supercritical carbon dioxide as a tunable extraction medium to solubilize and recover this compound and other terpenes from plant matrix, with selectivity controlled by pressure and temperature manipulation [6] [5].

Materials and Equipment:

- Plant material: 50 g dried Origanum majorana leaves (0.5-1 mm particle size)

- Apparatus: Supercritical fluid extraction system with CO₂ supply, pump, extraction vessel, back-pressure regulator, and collection chamber

- Solvents: Food-grade carbon dioxide (99.99%), ethanol as modifier (if required)

- Collection: Amber glass vials, sealed for storage

Procedure:

- Plant Preparation: Dry Origanum majorana leaves at ambient temperature in the dark. Mill to 0.5-1 mm particle size using an impact mill. Precisely load 50 g into extraction vessel, ensuring uniform packing to avoid channeling.

- System Preparation: Pre-equilibrate extraction system to desired temperature (40-60°C). Pressurize with CO₂ to desired pressure (100-350 bar) using compressor. For modified extraction, introduce ethanol co-solvent (1-10% by volume) via secondary pump.

- Dynamic Extraction: Maintain supercritical conditions with CO₂ flow rate of 1-3 mL/min for 60-120 minutes. Continuously monitor pressure and temperature throughout extraction.

- Fraction Collection: Depressurize effluent stream through back-pressure regulator into collection vessel maintained at 4°C. Collect extracted material in amber vials.

- Post-processing: If modifier used, employ gentle nitrogen stream to remove residual solvent. Weigh extracted oil and calculate percentage yield.

- Storage: Transfer to airtight amber vials under inert atmosphere, store at -20°C for long-term preservation.

Technical Notes: SFE typically yields cis-sabinene hydrate as the major compound from marjoram, while conventional hydrodistillation produces terpinen-4-ol as the main component due to thermal transformation [5]. This highlights the advantage of SFE in preserving the native chemical profile. Optimization experiments should focus on pressure (most influential for mono- and sesquiterpene selectivity), temperature (affects solubility and density), and modifier addition (enhances polar compound extraction).

Extraction Workflow and Decision Pathway

Figure 1: this compound Extraction Workflow and Method Selection Decision Pathway

Analytical Methods for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS Protocol for this compound Quantification:

Sample Preparation: Dilute this compound-rich essential oil in n-hexane (1:100 v/v).- Prepare serial dilutions for calibration curve using authentic this compound standard (purity >95%) in concentration range 0.01-1.0 mg/mL.

Instrument Parameters:

- GC System: Agilent 7890 or equivalent with FID detector

- Column: HP-5 MS 5% capillary column (30 m × 0.25 mm × 0.25 μm film thickness)

- Carrier Gas: Helium, constant flow 0.8 mL/min

- Temperature Program: Initial 60°C (hold 2 min), ramp 4°C/min to 280°C (hold 5 min)

- Injector Temperature: 300°C with split ratio 1:40

- MS Conditions: Electron energy 70 eV, mass range 50-550 m/z, ion source temperature 230°C

Identification and Quantification:

- Retention Index Comparison: Compare against C7-C30 n-alkane series

- Mass Spectral Matching: Compare fragmentation patterns with Wiley 229, NIST 107, NIST 21 libraries

- Quantification: Use peak area normalization method with external standard calibration [3] [7]

Quality Control: Include method blanks, replicate injections (n=3), and continuing calibration verification every 10 samples.

Complementary Analytical Techniques

High-Performance Liquid Chromatography (HPLC): While less common for volatile terpenes, reversed-phase HPLC with C18 column and UV detection at 210-220 nm can be employed for this compound analysis, particularly when studying degradation products or metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide structural confirmation and stereochemical information. Characteristic ¹H NMR signals for this compound include vinyl proton at δ 4.5-4.8 ppm and methyl groups at δ 1.0-1.7 ppm.

Chiral Chromatography: For enantiomeric separation and quantification, employ chiral stationary phase GC columns (e.g., cyclodextrin-based) with temperature programming to resolve (+)- and (-)-sabinene.

Bioactivity Assessment

Antimicrobial Activity Protocols

4.1.1 Disc Diffusion Method for Antimicrobial Screening

Principle: This standardized method determines antimicrobial susceptibility by measuring zones of inhibition around discs impregnated with this compound or this compound-rich extracts [2] [7].

Materials:

- Test organisms: Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), yeasts (Candida albicans, C. krusei, C. parapsilosis), filamentous fungi (Aspergillus niger, Penicillium notatum)

- Media: Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi and yeasts

- Controls: Norfloxacin (10 μg) as antibacterial control, Nystatin (10 μg) as antifungal control, blank disc with solvent as negative control

- Equipment: Sterile filter paper discs (6 mm diameter), caliper for zone measurement

Procedure:

- Inoculum Preparation: Adjust microbial suspensions to 0.5 McFarland standard (approximately 10⁶ CFU/mL) in sterile saline.

- Inoculation: Evenly spread 100 μL microbial suspension on appropriate agar plates using sterile swab.

- Disc Application: Impregnate sterile discs with 10 μL this compound solution. Apply to inoculated agar surface and gently press to ensure contact.

- Incubation: Incubate bacterial plates at 37°C for 24 hours; yeast and fungal plates at 27°C for 48 hours and 5 days, respectively.

- Measurement: Measure inhibition zone diameters (including disc diameter) using digital caliper. Record mean of triplicate measurements.

Interpretation: Compare inhibition zones to controls and established breakpoints. Larger zones indicate greater antimicrobial activity [7].

4.1.2 Broth Macro-Dilution Method for MIC Determination

Principle: This method determines the minimum inhibitory concentration (MIC) of this compound, defined as the lowest concentration that prevents visible microbial growth [2].

Materials:

- Test compounds: this compound standard dissolved in appropriate solvent with 0.5% (v/v) Tween-20 to enhance aqueous solubility

- Media: Mueller-Hinton broth for bacteria, RPMI-1640 for fungi

- Equipment: Sterile test tubes, micropipettes, incubator

Procedure:

- Preparation: Prepare two-fold serial dilutions of this compound in appropriate broth medium across concentration range 0.015-8.0 mg/mL.

- Inoculation: Add 0.5 mL microbial suspension (10⁶ CFU/mL) to each tube containing 0.5 mL diluted this compound.

- Controls: Include growth control (inoculum without this compound), sterility control (medium only), and solvent control.

- Incubation: Incubate at appropriate temperatures and durations matching disc diffusion method.

- Reading: Examine tubes for visible growth turbidity. MIC is the lowest concentration with no visible growth.

- Confirmation: Subculture from clear tubes to confirm bactericidal/fungicidal activity (MBC/MFC determination).

Bioactivity Profiles

Table 3: Antimicrobial Activity of this compound and Related Compounds

| Microorganism | Inhibition Zone (mm) | MIC Value | Test Method | Reference Compound |

|---|---|---|---|---|

| Staphylococcus aureus | 15.06 | 0.0625 mg/mL | Disc diffusion/Broth dilution | Norfloxacin (10 μg) |

| Bacillus subtilis | Not specified | 0.0312 mg/mL | Broth dilution | Not specified |

| Escherichia coli | 11.80 | 0.125 mg/mL | Disc diffusion/Broth dilution | Norfloxacin (10 μg) |

| Pseudomonas aeruginosa | Resistant | >0.5 mg/mL | Disc diffusion/Broth dilution | Norfloxacin (10 μg) |

| Candida albicans | 1.96 | 0.125 mg/mL | Disc diffusion/Broth dilution | Nystatin (10 μg) |

| Candida krusei | Not specified | 0.25 mg/mL | Broth dilution | Nystatin (10 μg) |

| Candida parapsilosis | Not specified | 0.75 mg/mL | Broth dilution | Nystatin (10 μg) |

| Aspergillus fumigatus | 9.16 | 10.0 μL | Disc diffusion | Nystatin (10 μg) |

| Trichophyton mentagrophytes | 7.30 | 25.0 μL | Disc diffusion | Nystatin (10 μg) |

Table 4: Antioxidant and Other Bioactivities of this compound-Rich Extracts

| Bioactivity Type | Assay Method | Results | Active Components | Potential Applications |

|---|---|---|---|---|

| Antioxidant | DPPH radical scavenging | Variable by species | δ-Amorphene, β-udesmol, α-muurolol | Food preservation, cosmeceuticals |

| Antioxidant | β-carotene bleaching | Concentration-dependent | This compound with other terpenes | Preventive healthcare |

| Anti-inflammatory | IL-6 inhibition assay | Significant reduction | Not fully characterized | Pharmaceutical development |

| Antiparasitic | Toxoplasma gondii inhibition | Reduced proliferation & invasion | This compound and derivatives | Antiparasitic medications |

| Insect Repellent | Behavioral assays | Repellent to Ips typographus | This compound and isomers | Agricultural protectants |

Applications and Formulation Considerations

Current and Emerging Applications

Pharmaceutical Applications: this compound demonstrates promising antiparasitic activity against Toxoplasma gondii, showing inhibition of proliferation and invasion of host cells with low toxicity, supporting its development as a natural antiparasitic agent [8]. Its anti-inflammatory properties through inhibition of pro-inflammatory cytokine release (IL-6, IL-8) suggest potential for inflammatory condition management [9]. The compound's analgesic and antinociceptive effects indicate possible applications in pain management formulations.

Food Industry Applications: The antimicrobial properties of this compound against foodborne pathogens like Staphylococcus aureus and Escherichia coli support its use as a natural food preservative [2] [7]. Its antioxidant capacity contributes to lipid oxidation prevention in food matrices, while its aromatic qualities enhance its utility as a natural flavoring agent in products requiring spicy, woody notes.

Fragrance and Cosmetics: this compound's characteristic aroma profile (spicy, woody, with citrus undertones) makes it valuable in fine fragrances and personal care products. The compound's potential antioxidant and anti-inflammatory activities support its incorporation into cosmeceutical formulations targeting oxidative stress and inflammatory skin conditions.

Formulation Strategies and Stability Enhancement

Microencapsulation: Employ spray-drying or coacervation techniques using wall materials like gum arabic, maltodextrins, or chitosan to protect this compound from degradation and control release kinetics.

Nanoemulsions: Utilize high-pressure homogenization or ultrasonic methods to create oil-in-water nanoemulsions (<200 nm) with improved bioavailability and stability using food-grade surfactants (Tween 80, lecithin).

Edible Films: Incorporate this compound into biopolymer-based edible coatings (chitosan, alginate, starch) for active food packaging applications.

Stability Considerations: Implement protection from light (amber packaging), oxygen (antioxidant addition, nitrogen flushing), and heat (cool storage) to preserve this compound integrity in formulations.

Conclusion and Future Perspectives

The extraction methodology selection significantly influences this compound yield, isomeric composition, and subsequent bioactivity. While conventional methods like hydrodistillation remain widely accessible, advanced green technologies such as supercritical CO₂ extraction and microwave-assisted processes offer superior yields with reduced thermal degradation. The chemical diversity of this compound-containing plants, particularly across different Juniperus species from varied geographical origins, presents opportunities for selective extraction of specific chemotypes with enhanced bioactivity profiles.

Future research directions should focus on: optimization of green extraction parameters for maximum efficiency and sustainability; clinical validation of observed bioactivities through in vivo studies and clinical trials; development of standardized formulations with enhanced stability and bioavailability; exploration of synergistic effects with other bioactive compounds; and advancement of biosynthetic production through metabolic engineering for sustainable supply. The growing market demand for natural terpenes, projected to reach $17.43 billion by 2033, further underscores the importance of continued research and development in this compound applications across pharmaceutical, food, and cosmetic sectors [10].

References

- 1. This compound [en.wikipedia.org]

- 2. In Situ Antimicrobial Properties of this compound Hydrate, a ... [mdpi.com]

- 3. Chemodiversity and Bioactivity of the Essential Oils ... [mdpi.com]

- 4. Green Extraction of Bioactive Compounds from Plant Biomass ... [pmc.ncbi.nlm.nih.gov]

- 5. Extraction Techniques and Analytical Methods for ... [mdpi.com]

- 6. Essential oils: Advances in extraction techniques, chemical ... [sciencedirect.com]

- 7. Chemical Composition and Antimicrobial Activity of ... [longdom.org]

- 8. Application of this compound in preparation of medicine for ... [patents.google.com]

- 9. Current and Potential Applications of Monoterpenes and Their ... [pmc.ncbi.nlm.nih.gov]

- 10. This compound Cas 3387 41 5 Market Scope, Innovation, and ... [linkedin.com]

Analytical Methods for Sabinene Quantification: Application Notes and Protocols

Introduction to Sabinene and Analytical Challenges

This compound (4-methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexane) is a bicyclic monoterpene naturally occurring in various plants including black pepper, carrot seed, juniper, and several Salvia species. This compound has gained significant research interest due to its diverse applications in fragrance formulations, flavor enhancers, and as a potential biofuel precursor. Additionally, this compound exhibits several biological activities including anti-inflammatory, antioxidant, antifungal, and antimicrobial properties, making it relevant to pharmaceutical applications. [1]

From an analytical perspective, this compound presents several challenges that require specialized methodological approaches. It is a volatile compound that can degrade under certain conditions, including on some solid sorbents used in sampling. Furthermore, this compound often occurs in complex matrices alongside other terpenes and terpenoids with similar chemical properties, necessitating high-resolution separation techniques. [2] These factors underscore the importance of robust, validated analytical methods for accurate this compound quantification in various sample types.

Rapid GC-FID Quantification Method

Principle of Analysis

Gas chromatography with flame ionization detection (GC-FID) represents one of the most reliable and widely implemented techniques for this compound quantification in essential oils and plant extracts. This technique separates volatile compounds based on their partition coefficients between a mobile gas phase and a stationary liquid phase, followed by detection through ionization in a hydrogen-air flame. The FID provides excellent sensitivity for hydrocarbons like this compound with a wide linear dynamic range, making it ideal for quantitative analysis. [3] [4] [5]

Equipment and Materials

- GC System: Agilent Intuvo 9000 GC System with FID detector

- Column: INTUVO DB-5 capillary column (specific dimensions not provided in sources)

- Guard System: INTUVO guard chips for column protection

- Standards: Pure this compound, β-pinene, α-thujone, and β-thujone for calibration

- Solvent: Appropriate GC-grade solvent for standards and samples (e.g., hexane or methanol)

- Sample Vials: Appropriate glass vials with septa for volatile compounds [4]

Chromatographic Conditions

The rapid GC-FID method achieves significant reduction in analysis time compared to conventional approaches, decreasing total runtime from approximately 30 minutes to just 7.5 minutes (including 3 minutes cool-down time). This 75% reduction in analysis time dramatically increases laboratory throughput while maintaining analytical integrity. [4] [5]

Table 1: Optimized GC-FID Parameters for this compound Analysis

| Parameter | Specification | Notes |

|---|---|---|

| Total Analysis Time | 7.5 minutes | Includes 3 min cool-down |

| Linear Range | 28-342 mg/L | Compound-dependent |

| Carrier Gas | Not specified | Typically helium or hydrogen |

| Injector Temperature | Not specified | Optimized for volatiles |

| Detector Temperature | Not specified | Standard FID temperatures (250-300°C) |

| Injection Volume | Not specified | Typically 1 μL for essential oils |

Sample Preparation Protocol

- Essential Oil Extraction: If analyzing plant material, begin by extracting essential oils using hydrodistillation according to standard protocols (e.g., European Pharmacopoeia). [3]

- Sample Dilution: Accurately dilute the essential oil or sample containing this compound in appropriate solvent to fall within the linear range of the method (28-342 mg/L).

- Filtration: Filter the prepared sample through a 0.22 μm PTFE filter to remove particulate matter.

- Standard Preparation: Prepare calibration standards across the concentration range of 28-342 mg/L using pure this compound reference standard.

Method Validation and Performance Characteristics

Validation Parameters

The GC-FID method for this compound quantification has been rigorously validated according to standard analytical validation protocols. The method demonstrates excellent precision and high sensitivity, making it suitable for quality control and research applications. [3] [4] [5]

Table 2: Analytical Performance Characteristics for this compound Quantification

| Validation Parameter | Performance Value | Interpretation |

|---|---|---|

| Analytical Precision | 0.6-0.9% RSD | Excellent reproducibility for standards |

| Correlation Coefficient (R²) | 0.9993-1.0000 | Outstanding linearity |

| Limit of Detection (LOD) | 0.02-0.9 mg/L | High sensitivity |

| Limit of Quantification (LOQ) | 0.08-3.0 mg/L | Suitable for trace analysis |

| Analytical Range | 28-342 mg/L | Covers typical concentration ranges |

Analytical Workflow

The following diagram illustrates the complete analytical workflow for this compound quantification, from sample preparation to data analysis:

Applications in Commercial Product Analysis and Stability Studies

Analysis of Commercial Sage Oils

The validated GC-FID method has been successfully applied to the analysis of seven commercial sage essential oils, revealing significant variation in this compound content between different products. Some commercial samples were characterized as thujone-dominant, while others contained negligible thujone content. This variability highlights the importance of analytical monitoring for quality control and safety assessment, particularly given the potential toxicity of thujones at elevated concentrations. [3] [4]

Ozone-Mediated Degradation Studies

In a pilot study investigating the effects of ozone treatment on fresh sage leaves, the GC-FID method demonstrated that this compound and β-pinene underwent significant ozone-mediated degradation, while the terpenoids α- and β-thujone exhibited greater resistance to degradation. This differential stability has important implications for food processing and preservation, particularly as ozone treatment gains traction as a method for microbial reduction in herbs and convenience foods. [3]

The degradation mechanism follows the Criegee mechanism, which involves ozone attack on double bonds in the terpene structure. This compound, containing reactive double bonds, is consequently more susceptible to ozonolysis compared to some terpenoids with different functional groups. [4]

Sample Preparation and Extraction Techniques

Essential Oil Extraction Methods

For this compound analysis from plant materials, several extraction techniques can be employed:

- Hydrodistillation: This traditional method remains widely used for essential oil extraction from sage and other aromatic plants, following protocols such as those outlined in the European Pharmacopoeia. [3]

- Supercritical Fluid Extraction (SFE): This method uses supercritical CO₂ as a solvent and is recognized for its efficiency and minimal thermal degradation of compounds. [6]

- Solid-Phase Microextraction (SPME): This technique is particularly valuable for volatile compound analysis and can be implemented as an automated online extraction method. [6]

Considerations for Sample Stability

When working with this compound, analysts should consider several stability aspects:

- Sorbent Compatibility: this compound may undergo decomposition on certain solid sorbents, with research showing lower recoveries for this compound compared to α-pinene on Tenax TA and Carboxen. [2]

- Storage Conditions: Samples and standards should be stored in sealed containers at low temperatures to prevent oxidation and volatilization.

- Sample Processing Time: Extraction and analysis should be completed in minimal time to reduce pre-analytical degradation.

Complementary Analytical Approaches and Future Perspectives

Alternative Analytical Techniques

While GC-FID represents a robust approach for this compound quantification, several complementary techniques can be employed:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides structural confirmation through mass spectral fragmentation patterns alongside quantification. [6]

- Liquid Chromatography-Mass Spectrometry (LC-MS): Although less common for volatile terpenes, LC-MS approaches may be suitable for certain this compound derivatives. [6]

- Electronic Nose Technology: This emerging approach shows promise for rapid screening of terpene profiles, though it may lack the precision of chromatographic methods. [6]

Emerging Trends in Terpene Analysis

Current trends in terpene analysis include:

- Miniaturization of Extraction Devices: Development of smaller, more efficient sample preparation systems.

- Automation and Online Extraction: Integration of extraction with analysis to improve reproducibility and reduce manual handling.

- High-Resolution Mass Spectrometry: Implementation of advanced MS detectors for improved selectivity and sensitivity.

- Green Analytical Chemistry: Development of environmentally friendly methods with reduced solvent consumption and waste generation. [6]

Conclusion

The rapid GC-FID method described in these application notes provides a reliable, sensitive, and efficient approach for this compound quantification in essential oils and plant extracts. The significant reduction in analysis time (from 30 to 7.5 minutes) without compromising analytical performance makes this method particularly suitable for high-throughput laboratories requiring rapid quality assessment. The validation data confirm that the method meets accepted standards for linearity, precision, and sensitivity, while application studies demonstrate its utility in both commercial product analysis and stability assessment under processing conditions such as ozone treatment.

References

- 1. A New Green Solvent Used in the Synthesis of Thiazolo[5,4 ... [pmc.ncbi.nlm.nih.gov]

- 2. Decomposition of α-pinene and this compound on solid sorbents... | CoLab [colab.ws]

- 3. A rapid GC-FID method for determination of this compound , β-pinene... [pubmed.ncbi.nlm.nih.gov]

- 4. A rapid GC-FID method for determination of this compound, β ... [sciencedirect.com]

- 5. A rapid GC-FID method for determination of this compound, β ... [ucviden.dk]

- 6. Terpenes in food and plant samples: Updates on sampling ... [arabjchem.org]

Comprehensive Application Notes and Protocols for Sabinene Production in Escherichia coli

Introduction

Sabinene is a valuable bicyclic monoterpene with applications spanning perfumes, flavorings, and advanced biofuels. Its complex bicyclic structure confers high energy density, making it particularly suitable as a biofuel precursor for high-performance aviation fuels [1] [2]. Traditional extraction from plants yields limited quantities, making microbial production in engineered E. coli an attractive alternative [2] [3]. These application notes consolidate optimized protocols and strategies for achieving high-titer this compound production in E. coli, incorporating recent advances in metabolic engineering and tolerance enhancement [1] [4].

Biosynthetic Pathway Engineering

Pathway Overview and Key Enzymes

This compound biosynthesis in E. coli requires constructing a heterologous pathway that converts central metabolic intermediates into this compound. The pathway involves two key precursors—isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)—which are condensed to form geranyl diphosphate (GPP), the immediate precursor to this compound [1] [2].

Table 1: Key Enzymes for this compound Biosynthesis in E. coli

| Enzyme | Gene | Source Organism | Function | Recommendation |

|---|---|---|---|---|

| Geranyl diphosphate synthase | GPPS2 | Abies grandis | Condenses IPP and DMAPP to form GPP | Preferred over E. coli IspA due to higher specificity [2] |

| This compound synthase | SabS1 | Salvia pomifera | Converts GPP to this compound | Primary choice; well-characterized in E. coli [2] [5] |

| Alternative this compound synthase | RlemTPS2 | Citrus jambhiri | Converts GPP to this compound | Validated option [6] |

| MVA pathway enzymes | mvaE, mvaS | Enterococcus faecalis | Converts acetyl-CoA to MVA | High-yield MVA production [7] |

Pathway Selection: MVA vs. MEP

E. coli possesses a native methylerythritol 4-phosphate (MEP) pathway for IPP and DMAPP synthesis, but the heterologous mevalonate (MVA) pathway typically yields higher this compound titers [2] [5].

Comparative Performance:

- MVA pathway: 44.74 mg/L this compound in shake flasks [2]

- MEP pathway: ~2.07 mg/L this compound in shake flasks [2]

- Recommendation: Implement the heterologous MVA pathway for higher production

Diagram 1: this compound biosynthetic pathway in engineered E. coli showing the heterologous MVA pathway and monoterpene module. The pathway converts central carbon metabolites through a series of enzymatic steps to produce this compound.

Strain Engineering Protocols

Plasmid Construction and Transformation

Protocol 3.1.1: Vector Assembly for this compound Production

MVA Pathway Plasmid (pTrcLower):

- Clone the following genes into a compatible vector (e.g., pTrcDuet-1):

- ERG12 (mevalonate kinase)

- ERG8 (phosphomevalonate kinase)

- ERG19 (mevalonate diphosphate decarboxylase)

- IDI1 (isopentenyl diphosphate isomerase)

- Use Ptrc promoter with 0.25-0.5 mM IPTG induction [2]

- Clone the following genes into a compatible vector (e.g., pTrcDuet-1):

This compound Production Plasmid (pHB7):

- Clone the following genes into a compatible vector (e.g., pACYC-Duet-1):

- mvaE (acetyl-CoA acetyltransferase/HMG-CoA reductase)

- mvaS (HMG-CoA synthase)

- GPPS2 (geranyl diphosphate synthase from A. grandis)

- SabS1 (this compound synthase from S. pomifera)

- Use PT7 promoter with appropriate induction [1]

- Clone the following genes into a compatible vector (e.g., pACYC-Duet-1):

Co-transformation:

- Transform both plasmids into E. coli BL21(DE3) competent cells

- Select transformants using appropriate antibiotics (e.g., chloramphenicol and ampicillin)

- Verify plasmid maintenance through colony PCR and restriction analysis

Enhancing this compound Tolerance via Adaptive Laboratory Evolution

Protocol 3.2.1: ALE for Improved this compound Tolerance

This compound toxicity limits production titers. Implement adaptive laboratory evolution (ALE) to generate tolerant strains [1] [4]:

Initial Culture:

- Start with E. coli BL21(DE3) in LB medium with 3.0 g/L this compound

- Incubate at 37°C with shaking at 180 rpm

Serial Passaging:

- Transfer 1% (v/v) of culture to fresh medium every 24 hours

- Gradually increase this compound concentration from 3.0 g/L to 12.0 g/L over multiple passages

- Monitor growth (OD600) to ensure adaptation

Isolation of Evolved Strain:

Characterization:

- Compare growth curves of evolved vs. parental strain at various this compound concentrations

- Evaluate this compound production titer in evolved strain

Results: Evolved strain XYF(DE3) showed 8.43-fold higher this compound production (191.76 mg/L) compared to parental BL21(DE3) and maintained normal cell morphology under this compound stress [1] [4].

Reverse Engineering of Tolerance Mechanisms

Protocol 3.2.2: Genetic Engineering for Enhanced Tolerance

Based on omics analysis of evolved strains, overexpress identified tolerance genes [1] [4]:

Candidate Gene Amplification:

- Amplify ybcK (DLP12 prophage protein), ygiZ (inner membrane protein), and scpA (methylmalonyl-CoA mutase) from E. coli genomic DNA

Expression Vector Construction:

- Clone each gene into individual pACYC-Duet-1 vectors under PT7 promoter

- Transform into parental BL21(DE3) this compound production strain

Tolerance Assessment:

- Measure growth improvement in presence of inhibitory this compound concentrations

- Compare this compound production titers

Results: Overexpression of ybcK, ygiZ, and scpA increased this compound tolerance by 127.7%, 71.1%, and 75.4% respectively, and partially rescued cell morphology under this compound stress [1] [4].

Fermentation Protocols

Media Optimization

Table 2: Optimized Fermentation Conditions for this compound Production

| Parameter | Condition 1 | Condition 2 | Notes |

|---|---|---|---|

| Carbon source | Glucose (2%) | Glycerol (2%) | Glycerol may yield higher titers in some strains [2] |

| Nitrogen source | Beef extract (1%) | Yeast extract (0.5%) + Tryptone (1%) | Complex nitrogen sources improve production |

| Inducer | IPTG (0.25-0.5 mM) | IPTG (0.25-0.5 mM) | Add at OD600 ≈ 0.6-0.9 |

| Temperature | 37°C (growth) | 30°C (production) | Lower temperature may improve stability |

| Additives | Betaine (1 g/L) | - | Betaine improves MVA production [7] |

Fed-Batch Fermentation Protocol

Protocol 4.2.1: High-Density Fed-Batch Fermentation

Achieve high cell density and this compound production using fed-batch strategies [2] [7]:

Inoculum Preparation:

- Grow seed culture in LB with appropriate antibiotics overnight

- Inoculate at 2% (v/v) into bioreactor containing initial batch medium

Batch Medium (per liter):

- Glucose: 20 g

- Yeast extract: 5 g

- Tryptone: 10 g

- NaCl: 5 g

- KH₂PO₄: 3 g

- K₂HPO₄: 6 g

- Antifoam: 0.1 mL

Fed-Batch Operation:

- Begin feeding when initial carbon source depleted (≈12-16 hours)

- Feeding solution: 500 g/L glucose, 10 g/L MgSO₄·7H₂O

- Maintain glucose concentration at 5-10 g/L

- Control pH at 7.0 with NH₄OH (also serves as nitrogen source)

- Maintain dissolved oxygen >30% with airflow and agitation

Induction Strategy:

- Induce with 0.25 mM IPTG at OD600 ≈ 60-80

- Reduce temperature to 30°C post-induction

- Continue fermentation for 48-72 hours post-induction

Product Recovery:

- Use dodecane overlay (10-20% v/v) for in situ product removal

- Alternatively, employ gas stripping for volatile terpenoid collection

Results: Fed-batch fermentation with optimized conditions achieved 2.65 g/L this compound with a productivity of 0.018 g h⁻¹ g⁻¹ dry cells and 3.49% conversion efficiency from glycerol [2].

Analytical Methods

This compound Quantification

Protocol 5.1.1: GC-MS Analysis of this compound

Sample Preparation:

- Extract 1 mL culture with equal volume of ethyl acetate containing internal standard (e.g., n-tetradecane)

- Vortex for 2 minutes, centrifuge at 13,000 × g for 5 minutes

- Collect organic phase for analysis

GC-MS Conditions:

- Column: HP-5MS (30 m × 0.25 mm × 0.25 µm)

- Injector temperature: 250°C

- Oven program: 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 250°C at 20°C/min

- Carrier gas: Helium at 1.0 mL/min

- Ionization: EI mode at 70 eV

- Detection: Scan mode (m/z 40-250) or SIM for this compound (m/z 91, 93, 136)

Identification and Quantification:

- Identify this compound by comparison with authentic standard (retention time ≈ 8.2-8.5 minutes)

- Use calibration curve with this compound standards (0.1-100 mg/L) for quantification

Troubleshooting and Optimization

Table 3: Troubleshooting Guide for this compound Production

| Problem | Possible Cause | Solution |

|---|---|---|

| Low this compound titer | Insufficient GPP precursor | Express GPPS2 from A. grandis instead of native IspA [2] |

| Cell growth inhibition | This compound toxicity | Implement ALE or overexpress ybcK, ygiZ, scpA [1] |

| Reduced production over time | Genetic instability | Use antibiotic selection, consider chromosomal integration |

| Low yield on carbon source | Metabolic burden | Optimize induction timing and promoter strength |

| Product loss | Volatilization | Use dodecane overlay or gas stripping |

Conclusion

These application notes provide comprehensive protocols for engineering E. coli to produce this compound at high titers. Key strategies include:

- Implementing the heterologous MVA pathway with optimized gene combinations